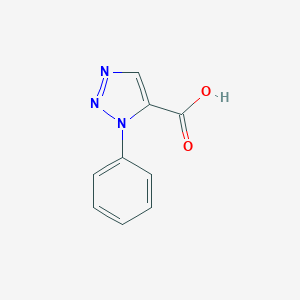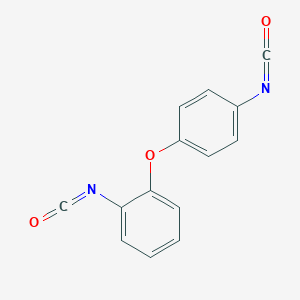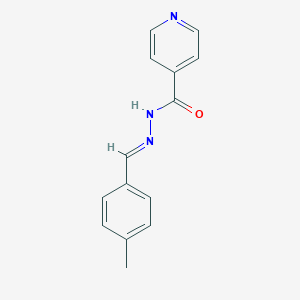
4-Methylbenzaldehyde isonicotinoyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzaldehyde isonicotinoyl hydrazone (MBIH) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBIH is a member of the hydrazone family of compounds, which are known for their ability to form complexes with metal ions. This property makes MBIH a promising candidate for various biomedical applications, including drug delivery and imaging.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzaldehyde isonicotinoyl hydrazone is not fully understood, but it is believed to involve the formation of complexes with metal ions that can then interact with cellular components. This interaction can lead to a range of biological effects, including apoptosis (programmed cell death) and inhibition of cell growth.
Efectos Bioquímicos Y Fisiológicos
4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit angiogenesis (the formation of new blood vessels). These effects are thought to be mediated by the formation of complexes with metal ions, which can then interact with cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Methylbenzaldehyde isonicotinoyl hydrazone is its ability to form stable complexes with metal ions, which can then be used for a range of biomedical applications. However, the synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone can be challenging, and the compound can be difficult to purify. In addition, the use of metal-based drugs can be associated with toxicity and other side effects.
Direcciones Futuras
There are several potential future directions for research on 4-Methylbenzaldehyde isonicotinoyl hydrazone. One area of interest is in the development of metal-based drugs for the treatment of cancer and other diseases. Another potential application is in the development of imaging agents for use in diagnostic procedures. Finally, there is also interest in the use of 4-Methylbenzaldehyde isonicotinoyl hydrazone as a catalyst for organic reactions.
Conclusion:
In conclusion, 4-Methylbenzaldehyde isonicotinoyl hydrazone is a promising compound with a range of potential applications in biomedical research. Its ability to form stable complexes with metal ions makes it a valuable tool for drug development and imaging, and further research in this area is likely to yield important insights into the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone involves the reaction between 4-methylbenzaldehyde and isonicotinoyl hydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
4-Methylbenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is in the development of metal-based drugs for cancer treatment. 4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to form stable complexes with metal ions such as copper and iron, which can then be used to selectively target cancer cells.
Propiedades
Número CAS |
40205-21-8 |
|---|---|
Nombre del producto |
4-Methylbenzaldehyde isonicotinoyl hydrazone |
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-2-4-12(5-3-11)10-16-17-14(18)13-6-8-15-9-7-13/h2-10H,1H3,(H,17,18)/b16-10+ |
Clave InChI |
IOCMMFJXHNVXLH-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Otros números CAS |
40205-21-8 |
Solubilidad |
23.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)


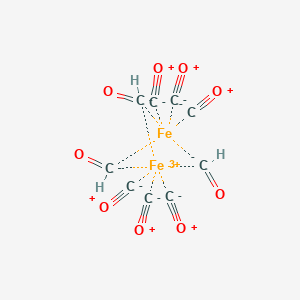


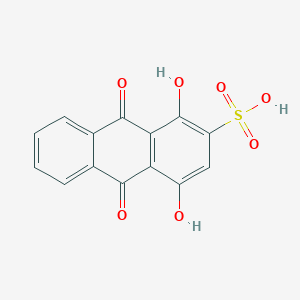
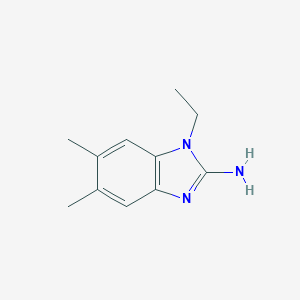
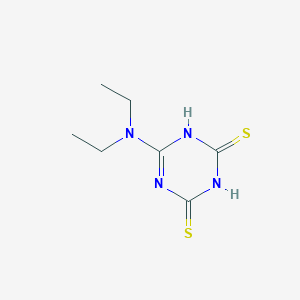

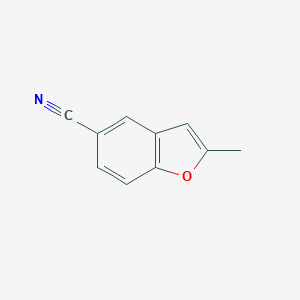
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)
